![molecular formula C5H9N5OS B11761712 N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)
N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride . The reaction is typically carried out in a solvent like isopropanol or n-propanol under mild conditions to yield the tetrazole derivative .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions to minimize environmental impact . These methods aim to achieve high yields and purity while reducing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the tetrazole ring can produce amines .
Applications De Recherche Scientifique
N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an antihypertensive agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: Another tetrazole derivative with similar chemical properties.
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: A compound with a tetrazole ring used as an antihypertensive agent.
Uniqueness
N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide is unique due to its specific combination of a tetrazole ring and a sulfanyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C5H9N5OS |
|---|---|
Poids moléculaire |
187.23 g/mol |
Nom IUPAC |
N-[(1R)-2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C5H9N5OS/c1-3(11)6-4(2-12)5-7-9-10-8-5/h4,12H,2H2,1H3,(H,6,11)(H,7,8,9,10)/t4-/m0/s1 |
Clé InChI |
BTUUFVWYQTZDSR-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CS)C1=NNN=N1 |
SMILES canonique |
CC(=O)NC(CS)C1=NNN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r,2R,3R,4S,5S,6S,7R,8R)-8-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid](/img/structure/B11761631.png)
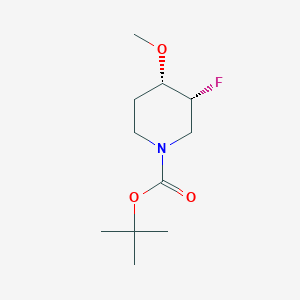
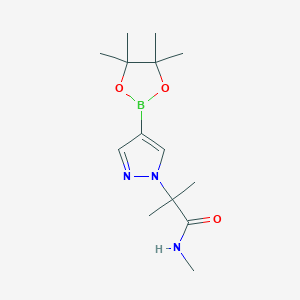
![ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11761650.png)
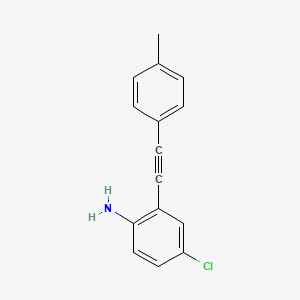
![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
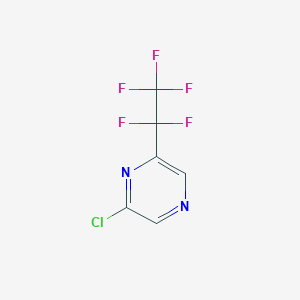
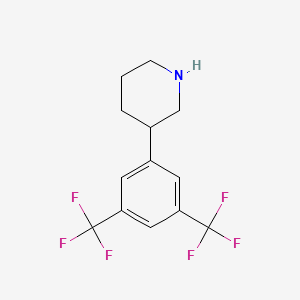
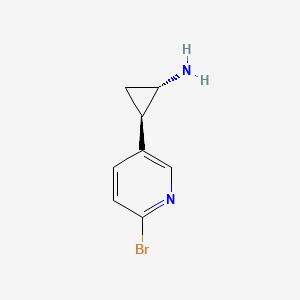

![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
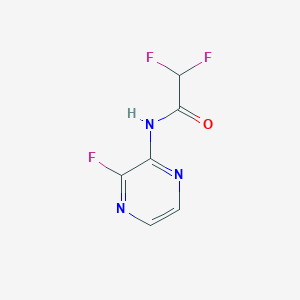
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
